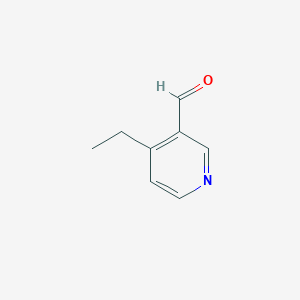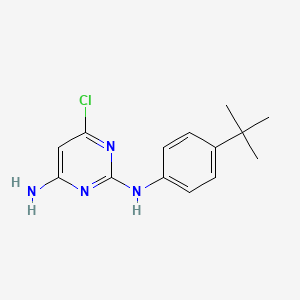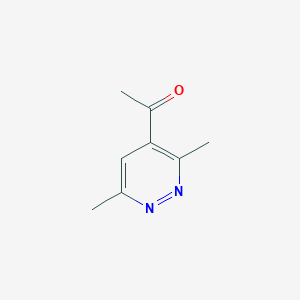
2-(Cyclopropylamino)-1-(3,4-dihydroxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopropylamino)-1-(3,4-dihydroxyphenyl)ethanone is a compound of interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-1-(3,4-dihydroxyphenyl)ethanone typically involves the reaction of 3,4-dihydroxyphenyl ethanone with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclopropylamino)-1-(3,4-dihydroxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced derivatives.
Applications De Recherche Scientifique
2-(Cyclopropylamino)-1-(3,4-dihydroxyphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 2-(Cyclopropylamino)-1-(3,4-dihydroxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3,4-Dihydroxyphenyl)ethylamine: A related compound with similar structural features but different functional groups.
3,4-Dihydroxyphenylalanine (DOPA): Another compound with a similar phenyl structure but different amino group attachment.
Uniqueness
2-(Cyclopropylamino)-1-(3,4-dihydroxyphenyl)ethanone is unique due to the presence of the cyclopropylamino group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H13NO3 |
|---|---|
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
2-(cyclopropylamino)-1-(3,4-dihydroxyphenyl)ethanone |
InChI |
InChI=1S/C11H13NO3/c13-9-4-1-7(5-10(9)14)11(15)6-12-8-2-3-8/h1,4-5,8,12-14H,2-3,6H2 |
Clé InChI |
WBYUCQCICGKAMM-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NCC(=O)C2=CC(=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (3aS,7aR)-3-oxohexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B13113836.png)
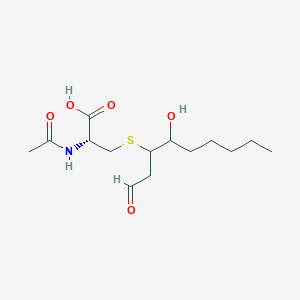
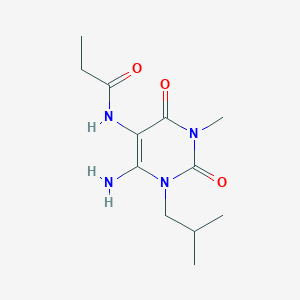
![1-(6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-yl)propan-1-ol](/img/structure/B13113856.png)
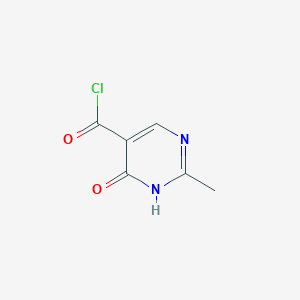
![5-[(2S,3S,4R)-3,4-diaminothiolan-2-yl]pentanoic acid;sulfuric acid](/img/structure/B13113888.png)


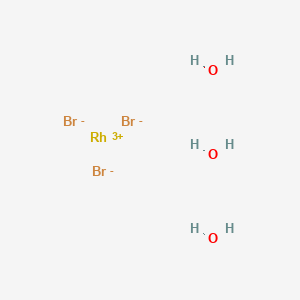
![2-[(3-Methoxyphenyl)methyl]-3-(4-methylphenyl)-2H-indazole](/img/structure/B13113903.png)
